molecular formula C7H13O8P B14123639 [(1S,4R,5S,6S)-4,5,6-Trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl] dihydrogen phosphate

[(1S,4R,5S,6S)-4,5,6-Trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl] dihydrogen phosphate

Cat. No.: B14123639
M. Wt: 256.15 g/mol
InChI Key: YLYKAEKEKWAWLH-WNJXEPBRSA-N
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Description

[(1S,4R,5S,6S)-4,5,6-Trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl] dihydrogen phosphate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a phosphate group attached to a cyclohexene ring. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,4R,5S,6S)-4,5,6-Trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl] dihydrogen phosphate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the cyclohexene ring: This can be achieved through Diels-Alder reactions or other cyclization methods.

    Introduction of hydroxyl groups: Hydroxylation reactions are employed to add hydroxyl groups to specific positions on the ring.

    Attachment of the phosphate group: Phosphorylation reactions, using reagents like phosphorus oxychloride or phosphoric acid, are used to introduce the phosphate group.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[(1S,4R,5S,6S)-4,5,6-Trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl] dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexene derivatives with carbonyl groups, while reduction can produce various alcohols.

Scientific Research Applications

Chemistry

In chemistry, [(1S,4R,5S,6S)-4,5,6-Trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl] dihydrogen phosphate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its multiple hydroxyl groups make it a suitable candidate for studying phosphorylation and dephosphorylation processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for developing drugs targeting specific enzymes or metabolic pathways.

Industry

In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [(1S,4R,5S,6S)-4,5,6-Trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl] dihydrogen phosphate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions. These interactions can modulate various biochemical pathways, leading to changes in cellular functions and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Glucose-6-phosphate: Similar in structure but with a different arrangement of hydroxyl groups.

    Fructose-6-phosphate: Another phosphate-containing sugar with a different ring structure.

    Inositol phosphates: Compounds with multiple phosphate groups attached to an inositol ring.

Uniqueness

[(1S,4R,5S,6S)-4,5,6-Trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl] dihydrogen phosphate is unique due to its specific arrangement of hydroxyl and phosphate groups on a cyclohexene ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H13O8P

Molecular Weight

256.15 g/mol

IUPAC Name

[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl] dihydrogen phosphate

InChI

InChI=1S/C7H13O8P/c8-2-3-1-4(15-16(12,13)14)6(10)7(11)5(3)9/h1,4-11H,2H2,(H2,12,13,14)/t4-,5+,6+,7-/m0/s1

InChI Key

YLYKAEKEKWAWLH-WNJXEPBRSA-N

Isomeric SMILES

C1=C([C@H]([C@@H]([C@@H]([C@H]1OP(=O)(O)O)O)O)O)CO

Canonical SMILES

C1=C(C(C(C(C1OP(=O)(O)O)O)O)O)CO

Origin of Product

United States

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